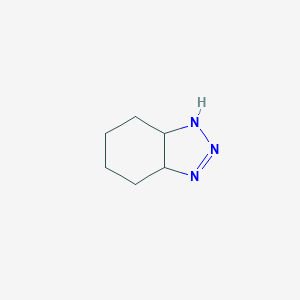

3a,4,5,6,7,7a-hexahydro-1H-1,2,3-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3a,4,5,6,7,7a-hexahydro-1H-1,2,3-benzotriazole, commonly known as HBT, is a heterocyclic organic compound with a triazole ring. HBT is a widely used compound in scientific research due to its unique properties. Its molecular formula is C7H11N3, and its molecular weight is 137.18 g/mol.

Mechanism of Action

HBT acts as a corrosion inhibitor by forming a protective layer on the metal surface, which prevents the metal from reacting with the corrosive environment. As a UV stabilizer, HBT absorbs UV radiation and dissipates the absorbed energy as heat, preventing the degradation of the polymer. HBT also acts as a polymerization inhibitor by reacting with the free radicals formed during the polymerization process.

Biochemical and Physiological Effects:

HBT has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor properties. HBT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

HBT has several advantages for lab experiments, including its low toxicity, high solubility in water, and stability under various conditions. However, HBT has limitations, including its sensitivity to light and air, which can cause degradation of the compound.

Future Directions

There are several future directions for the use of HBT in scientific research. One potential application is in the development of new corrosion inhibitors for use in the oil and gas industry. HBT also has potential applications in the development of new drugs for the treatment of Alzheimer's disease and cancer. Further research is needed to fully understand the mechanisms of action of HBT and its potential applications in various fields.

Conclusion:

In conclusion, HBT is a heterocyclic organic compound with a triazole ring that has unique properties and has been widely used in scientific research. Its synthesis method is simple and efficient, and it has potential applications in various fields, including corrosion inhibition, UV stabilization, and medicine. Further research is needed to fully understand the mechanisms of action of HBT and its potential applications in various fields.

Synthesis Methods

HBT can be synthesized by various methods, including the cyclization of 2-(2-aminoethyl)phenol with sodium nitrite and acetic anhydride or the reaction of 2-aminophenol with sodium nitrite and sulfuric acid. The most common method for synthesizing HBT is the reaction of o-phenylenediamine with sodium nitrite and acetic anhydride. This method is simple, efficient, and produces a high yield of HBT.

Scientific Research Applications

HBT has been widely used in scientific research due to its unique properties. It can be used as a corrosion inhibitor, UV stabilizer, and a polymerization inhibitor. HBT is also used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In recent years, HBT has gained attention for its potential applications in the field of medicine.

properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1H-benzotriazole |

InChI |

InChI=1S/C6H11N3/c1-2-4-6-5(3-1)7-9-8-6/h5-6H,1-4H2,(H,7,8) |

InChI Key |

VVVNHLUUWMWYTL-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)NN=N2 |

Canonical SMILES |

C1CCC2C(C1)NN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B230348.png)

![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)

![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)

![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)

![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)

![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)